Eff-och3
Description
Eff-och3 is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its synthesis involves a multi-step protocol, including alkoxylation, oxidation, and coupling reactions (e.g., using reagents like CH₃(CH₂)₃OCH₃ and benzylamine) . The compound’s structure features a phosphine core with an alkene backbone and a methoxy (-OCH₃) substituent, which enhances electron-donating properties and stabilizes metal complexes in catalytic cycles . This compound is notable for its versatility in forming stable complexes with metals like palladium, nickel, and platinum, making it valuable in cross-coupling reactions and asymmetric catalysis .
Properties
CAS No. |
135884-98-9 |
|---|---|
Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate |
InChI |
InChI=1S/C21H24N2O3/c1-26-21(25)19(15-17-10-6-3-7-11-17)23-13-12-22-18(20(23)24)14-16-8-4-2-5-9-16/h2-11,18-19,22H,12-15H2,1H3/t18-,19-/m0/s1 |
InChI Key |
ASHDRQJEJVMZJK-OALUTQOASA-N |
SMILES |
COC(=O)C(CC1=CC=CC=C1)N2CCNC(C2=O)CC3=CC=CC=C3 |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)N2CCN[C@H](C2=O)CC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N2CCNC(C2=O)CC3=CC=CC=C3 |
Synonyms |
EFF-OCH3 methyl 3-phenyl-3-(2'-oxo-3'-benzyl-1'-piperazinyl)propionate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eff-och3 typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperazine ring, followed by the introduction of the benzyl and phenylpropanoate groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Eff-och3 involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Flexibility : this compound’s -OCH₃ group optimizes electron donation, outperforming bulkier substituents (e.g., -OC₂H₅) in catalysis .
- Hybrid Design : Its phosphine-alkene hybrid structure bridges the gap between traditional phosphine ligands and π-acidic alkenes, enabling unique metal coordination modes .
- Industrial Relevance: this compound’s stability and efficiency make it superior to inorganic catalysts like WO₃ composites in fine chemical synthesis .
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